molecular formula C26H31N3O3 B11325857 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11325857
M. Wt: 433.5 g/mol
InChI Key: UXXYXCKNCGEFCU-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, an oxazole ring, and a tert-butylphenyl group

Preparation Methods

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholine and tert-butylphenyl groups. The synthetic route typically begins with the preparation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the morpholine group via nucleophilic substitution and the tert-butylphenyl group through Friedel-Crafts alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazole ring and the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:

    N-[2-(4-tert-butylphenyl)-2-(piperidin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide: This compound has a piperidine ring instead of a morpholine ring, leading to different chemical properties and biological activities.

    N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-thiazole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O3/c1-26(2,3)21-11-9-19(10-12-21)23(29-13-15-31-16-14-29)18-27-25(30)22-17-24(32-28-22)20-7-5-4-6-8-20/h4-12,17,23H,13-16,18H2,1-3H3,(H,27,30)

InChI Key

UXXYXCKNCGEFCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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